N-benzyl-2-methoxy-5-sulfamoylbenzamide
Description
Properties
CAS No. |
113681-63-3 |
|---|---|
Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4g/mol |
IUPAC Name |
N-benzyl-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-8-7-12(22(16,19)20)9-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20) |
InChI Key |
KKQMTVANOUSGIO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 5-Position
5-(2-Benzoylethenyl)-N-Benzyl-2-Methoxybenzenesulfonamide
- Key Difference : Replaces the sulfamoyl group with a benzoylethenyl moiety.
- However, the absence of the sulfamoyl group may reduce hydrogen-bonding capacity, affecting biological activity.
- Synthesis : Prepared via nucleophilic acyl substitution, yielding compounds with distinct pharmacokinetic profiles compared to sulfamoyl derivatives .
5-Bromo-2-Methoxy-N-(3-Methyl-6-Hydroxybenzoxazol-5-yl)Benzenesulfonamide
- Key Difference : Features a bromine atom at position 5 and a benzoxazole ring.
Variations in the Amide Substituent
N-1-Ethyl-2-Pyrrolidinylmethyl-2-Methoxy-5-Sulfamoylbenzamide
- Key Difference : Replaces the benzyl group with a pyrrolidine-containing substituent.
- Impact : The pyrrolidine group introduces a tertiary amine, increasing solubility in polar solvents. This modification may enhance central nervous system (CNS) penetration, aligning with its reported tranquilizing effects .
- Synthesis : Utilizes 1-methyl-2-chloropyridinium iodide as a coupling agent, ensuring high yields (reported >80%) at mild temperatures (20–40°C) .
2-Bromo-5-Methoxy-N-((5-(Thiophen-3-yl)Furan-2-yl)Methyl)Benzamide
- Key Difference : Substitutes the benzyl group with a heterocyclic (thiophene-furan) chain.
- Bromine at position 2 further increases steric bulk and electron-withdrawing effects .
Sulfonamide vs. Sulfamoyl Derivatives
N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide
- Key Difference : Contains a chlorine atom at position 5 and a sulfonamide (-SO₂NH₂) group instead of sulfamoyl (-SO₂NHCO-).
- Impact: The sulfonamide group is less sterically hindered, facilitating interactions with enzymes like carbonic anhydrase.
2-Phenylbenzimidazole-5-Sulfonic Acid
- Key Difference : Replaces the benzamide scaffold with a benzimidazole-sulfonic acid structure.
- Impact : The sulfonic acid group increases water solubility, making it suitable for topical applications (e.g., sunscreen agents like Ensulizole). However, the lack of an amide bond reduces stability under acidic conditions .
Key Research Findings
- Sulfamoyl vs. Sulfonamide : Sulfamoyl derivatives exhibit enhanced hydrogen-bonding capacity, improving interactions with serine proteases and ion channels .
- Heterocyclic Substituents : Compounds with benzoxazole or thiophene-furan groups show higher selectivity in enzyme inhibition assays, likely due to planar aromatic interactions .
- Synthetic Efficiency : The use of 1-methyl-2-chloropyridinium iodide in coupling reactions minimizes by-products and reduces reaction times to <6 hours .
Preparation Methods
Synthesis of 2-Methoxy-5-Sulfamoylbenzoic Acid
This intermediate is synthesized via two established routes:
Route A: Nitration-Reduction-Sulfamoylation Sequence
-
Nitration : 2-Methoxybenzoic acid undergoes nitration at position 5 using fuming HNO₃ in H₂SO₄, yielding 2-methoxy-5-nitrobenzoic acid.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing 2-methoxy-5-aminobenzoic acid.
-
Sulfamoylation : The amine reacts with chlorosulfonic acid (ClSO₃H) in dry pyridine, followed by treatment with NH₃ gas to introduce the sulfamoyl group.
Reaction Conditions :
Route B: Direct Nucleophilic Substitution
-
Chlorination : 2-Methoxy-5-chlorobenzoic acid is prepared via radical chlorination using Cl₂/FeCl₃.
-
Sulfamoylation : The chloride undergoes nucleophilic displacement with sodium aminosulfonate (NaSO₂NH₂) in tetrahydrofuran (THF) at 45–60°C for 8–16 hours, catalyzed by CuCl.
Optimized Parameters :
Acyl Chloride Formation and Amidation
Synthesis of 2-Methoxy-5-Sulfamoylbenzoyl Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
Procedure :
Coupling with Benzylamine
The acyl chloride reacts with benzylamine to form the target amide:
Protocol :
-
Stoichiometry : Acyl chloride (1 equiv), benzylamine (1.1 equiv).
-
Conditions : Dropwise addition at 0–5°C, stirred for 2 hours, then warmed to room temperature.
-
Workup : The mixture is filtered, washed with cold MEK, and dried under vacuum.
Alternative One-Pot Synthesis
A streamlined method combines sulfamoylation and amidation in a single reactor:
Steps :
-
2-Methoxy-5-chlorobenzoic acid (1 equiv), NaSO₂NH₂ (1.1 equiv), CuCl (5 mol%), and THF are heated at 50°C for 12 hours.
-
SOCl₂ (3 equiv) is added directly, and the mixture is refluxed for 4 hours.
-
Benzylamine (1.1 equiv) is introduced at 0°C, stirred for 2 hours, and purified via activated carbon filtration.
Purification and Characterization
Purification Techniques
Analytical Data
-
HPLC Purity : 99.5–99.7% (C18 column, 70:30 H₂O/MeOH, 240 nm).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, SO₂NH₂), 7.85–7.40 (m, 5H, benzyl), 4.55 (d, 2H, CH₂), 3.90 (s, 3H, OCH₃).
Comparative Analysis of Methods
| Parameter | Route A | Route B | One-Pot |
|---|---|---|---|
| Total Steps | 4 | 3 | 2 |
| Overall Yield (%) | 70–75 | 80–85 | 88–90 |
| Key Advantage | High purity | Shorter timeline | Minimal waste |
| Limitation | Multi-step | Chloride sourcing | Catalyst cost |
Industrial Scalability and Environmental Impact
The one-pot method is preferred for large-scale production due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
